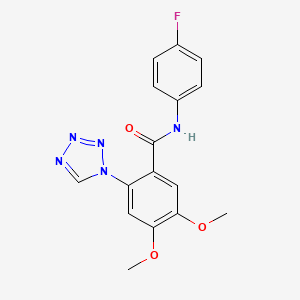
3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol, also known as AMEQ, is a synthetic compound that belongs to the family of quinoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in treating various diseases.
作用机制
The mechanism of action of 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol is not fully understood, but it is believed to act on various cellular pathways. In cancer research, 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has been shown to induce apoptosis by activating the caspase pathway. It also inhibits cell proliferation by inhibiting the PI3K/Akt/mTOR pathway. In inflammation research, 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In infectious disease research, 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has been shown to inhibit bacterial and viral replication by interfering with various cellular pathways.
Biochemical and Physiological Effects:
3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has been shown to have various biochemical and physiological effects. In cancer research, 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has been shown to inhibit the replication of various bacterial and viral pathogens.
实验室实验的优点和局限性
One of the advantages of using 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol in lab experiments is its potential to treat various diseases. It has shown activity against cancer, inflammation, and infectious diseases. Another advantage is that it can be synthesized using a multi-step process starting from 2-methyl-4-quinolinol. However, one of the limitations of using 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in treating diseases.
未来方向
There are several future directions for research on 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol. One direction is to further investigate its mechanism of action. This will help to optimize its use in treating various diseases. Another direction is to investigate its activity against other diseases, such as neurodegenerative diseases. Additionally, research can be done to optimize the synthesis method of 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol to make it more efficient and cost-effective.
合成方法
3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol can be synthesized using a multi-step process starting from 2-methyl-4-quinolinol. The synthesis involves the reaction of 2-methyl-4-quinolinol with 1-bromohexane to form 3-(1-bromohexyl)-2-methyl-4-quinolinol. This intermediate is then reacted with sodium azide to form 3-(1-azepanylmethyl)-2-methyl-4-quinolinol. Finally, the ethoxy group is introduced using ethyl iodide and a base.
科学研究应用
3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has shown potential in treating various diseases, including cancer, inflammation, and infectious diseases. In cancer research, 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has shown that 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has shown activity against various bacterial and viral pathogens.
属性
IUPAC Name |
3-(azepan-1-ylmethyl)-6-ethoxy-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-3-23-15-8-9-18-16(12-15)19(22)17(14(2)20-18)13-21-10-6-4-5-7-11-21/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNLBAZPWDVCGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197804 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5746149.png)

![N-(2-thienylmethyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B5746158.png)
![2-[benzyl(2-chlorobenzyl)amino]ethanol](/img/structure/B5746175.png)


![4-(4-methoxyphenyl)-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5746207.png)





![N-[2-(4-chlorophenoxy)ethyl]benzamide](/img/structure/B5746250.png)
![N-(4-acetylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5746260.png)